Bis(benzothieno)germole
CAS No.:
Cat. No.: VC17369247
Molecular Formula: C28H18GeO2
Molecular Weight: 459.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H18GeO2 |
|---|---|
| Molecular Weight | 459.1 g/mol |
| IUPAC Name | 11,11-diphenyl-3,19-dioxa-11-germapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene |
| Standard InChI | InChI=1S/C28H18GeO2/c1-3-11-19(12-4-1)29(20-13-5-2-6-14-20)25-21-15-7-9-17-23(21)30-27(25)28-26(29)22-16-8-10-18-24(22)31-28/h1-18H |
| Standard InChI Key | UYMUIQSPFMYENZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)[Ge]2(C3=C(C4=C2C5=CC=CC=C5O4)OC6=CC=CC=C63)C7=CC=CC=C7 |
Introduction
Structural Definition and Bonding Characteristics
Bis(benzothieno)germole is hypothesized to consist of a central germole ring (a five-membered germanium-containing heterocycle) fused with two benzothieno groups. The germole core differs from its nitrogen- or sulfur-containing analogs (e.g., pyrroles or thiazines) by incorporating germanium, which introduces distinct geometric and electronic effects:
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Bond Lengths and Angles: In BBTPs, the fused thiophene-pyrrole backbone exhibits bond lengths of 1.409 Å for C–C bonds in the aromatic system, with deviations of <1° from planarity . For bis(benzothieno)germole, the larger atomic radius of germanium (1.22 Å vs. 0.75 Å for nitrogen) is expected to elongate the Ge–C bonds (typical Ge–C single bonds: ~1.95 Å), potentially distorting the fused-ring planarity.
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Aromaticity: Unlike fully conjugated BBTPs , the germole ring may exhibit reduced aromaticity due to germanium’s weaker π-donor capability compared to nitrogen. This could localize electron density in the benzothieno moieties, as observed in germanium-bridged ladder polymers.
Synthetic Strategies and Challenges
Precursor Synthesis
The synthesis of bis(benzothieno)germole likely parallels methods for BBTPs and bisbenzothieno thiazines . Key steps include:
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Dimerization of Benzothiophene Derivatives:
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Ring-Closing via Germanium Insertion:
Functionalization Challenges
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Steric Effects: Bulky N-substituents in BBTPs cause minimal backbone distortion due to central chain placement . For bis(benzothieno)germole, substituents on germanium may induce greater steric strain, necessitating optimized ligands (e.g., tert-butyl groups).
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Oxidation Sensitivity: Germanium centers are prone to oxidation, requiring strict anhydrous/anaerobic conditions during synthesis .
Electronic Properties and Comparative Analysis
Frontier Molecular Orbitals
Calculations for BBTPs reveal HOMO/LUMO energies of −5.2/−2.3 eV, with minimal N-substituent influence due to nodal isolation . For bis(benzothieno)germole:
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HOMO Localization: Expected to reside on the benzothieno groups, as germanium’s low electronegativity (2.01) poorly stabilizes electron density.
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LUMO Characteristics: Ge’s empty 4p orbitals may lower LUMO energy, enhancing electron-accepting capacity compared to BBTPs.
Optical and Redox Behavior
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UV-Vis Absorption: BBTPs exhibit λₘₐₓ ≈ 350 nm (ε ≈ 45,000 M⁻¹cm⁻¹) . Germanium’s reduced conjugation may blue-shift absorption (λₘₐₓ ≈ 320–340 nm) with lower extinction coefficients.
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Electrochemical Oxidation: BBTPs show quasi-reversible oxidation at +0.75 V vs. Fc/Fc⁺ . Bis(benzothieno)germole’s oxidation potential is predicted to be higher (+1.0–1.2 V) due to Ge’s electron-withdrawing inductive effect.
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